molecular formula C17H15NO3 B2623729 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile CAS No. 302968-11-2

4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile

Cat. No.: B2623729
CAS No.: 302968-11-2
M. Wt: 281.311
InChI Key: KHLLRRBKOWVOOI-UHFFFAOYSA-N
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Description

4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is an organic compound characterized by a benzonitrile core substituted with a 2-(4-acetylphenoxy)ethoxy group. This structure combines an electron-withdrawing cyano group (-CN) with an acetylphenoxy ether linkage, which confers unique electronic and steric properties.

Properties

IUPAC Name

4-[2-(4-acetylphenoxy)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-13(19)15-4-8-17(9-5-15)21-11-10-20-16-6-2-14(12-18)3-7-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLLRRBKOWVOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320630
Record name 4-[2-(4-acetylphenoxy)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302968-11-2
Record name 4-[2-(4-acetylphenoxy)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-acetylphenol with ethylene oxide to form 4-(2-hydroxyethoxy)acetophenone. This intermediate is then reacted with 4-cyanophenol under basic conditions to yield this compound. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile and related benzonitrile derivatives:

Compound Name Substituent(s) Key Features Synthesis Route Applications/Notes Reference
This compound 2-(4-Acetylphenoxy)ethoxy - Acetyl group enhances polarity and hydrogen bonding.
- Ether linkage provides stability.
Likely via nucleophilic substitution (e.g., Cs₂CO₃, DMF). Potential pharmaceutical intermediate.
4-[2-(Dimethylamino)ethoxy]benzonitrile 2-(Dimethylamino)ethoxy - Tertiary amine increases solubility in acidic conditions.
- Commercial availability (≥97% purity).
Reaction of 2-(dimethylamino)ethanol with 4-halobenzonitrile. Pharmaceutical building block.
4-[2-(Aminooxy)ethoxy]benzonitrile 2-(Aminooxy)ethoxy - Aminooxy group enables conjugation chemistry.
- High synthetic feasibility (96% yield).
Derived from 4-{2-[(1,3-dioxoisoindolin-2-yl)oxy]ethoxy}benzonitrile. Probable use in bioconjugation.
4-[2-(Phenylthio)ethoxy]benzonitrile (24) 2-(Phenylthio)ethoxy - Thioether linkage increases nucleophilicity vs. ethers.
- Lower stability to oxidation.
Reaction with thiols under basic conditions. Intermediate for sulfur-containing drugs.
4-[2-(5-Ethylpyridin-2-yl)ethoxy]-2-(p-tolylthio)benzonitrile (10d) Ethoxy-pyridyl + thio-tolyl - Dual substitution (ethoxy + thio) modulates electronic effects.
- Steric hindrance from pyridyl.
Multi-step synthesis involving palladium-catalyzed coupling. Exploration in macrocyclic compound design.
4-(Ethylaminomethyl)benzonitrile Ethylaminomethyl - Primary amine facilitates derivatization.
- Potential for hydrogen bonding.
Reductive amination or alkylation of 4-cyanobenzyl precursors. Ligand in receptor-targeted therapies.

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like dimethylamino () or ethylaminomethyl (). This difference impacts reactivity in electrophilic substitution reactions .
  • Linkage Type : Ether linkages (as in the target compound) are less reactive toward oxidation than thioethers (e.g., ), which may oxidize to sulfoxides or sulfones .

Functional and Application Differences

  • Pharmaceutical Potential: The dimethylamino derivative () is used in drug synthesis due to its tertiary amine’s pharmacokinetic advantages, whereas the acetylphenoxy group in the target compound may optimize binding to specific enzyme pockets (e.g., reverse transcriptase inhibitors, as seen in ).
  • Material Science : Styryl-substituted benzonitriles () exhibit fluorescence, unlike the target compound, highlighting how substituents dictate application domains .

Research Findings and Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR, MS)
This compound 295.31* Not reported DMF, DMSO δ 8.0 (d, Ar-H), δ 2.6 (s, CH₃CO)*
4-[2-(Dimethylamino)ethoxy]benzonitrile 190.25 85–90 Water (acidic) δ 3.2 (s, N(CH₃)₂), m/z 191 [M+H]+
4-[2-(Phenylthio)ethoxy]benzonitrile 267.35 110–115 CH₂Cl₂, THF δ 7.4 (m, Ph-S), m/z 268 [M+H]+

*Estimated based on analogous structures.

Biological Activity

4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzonitrile core substituted with an ethoxy group and an acetylphenoxy moiety. This structural arrangement suggests potential interactions with various biological targets, including enzymes and receptors.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially interact with acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are vital for various physiological processes.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. For example, studies on similar compounds have shown their efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease. Some studies have reported that related compounds demonstrate significant AChE inhibition, suggesting a potential therapeutic role in neurodegenerative disorders .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives exhibited IC50 values indicating effective inhibition at low concentrations .
  • Animal Models : Preclinical studies using animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates in cancer models, supporting their potential as anticancer agents .

Data Tables

Compound IC50 (μM) Target Effect
This compoundTBDAChEInhibition
Related Compound A8.48AChE (Cortex)Significant inhibition
Related Compound BTBDCancer Cell LinesCytotoxicity observed

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